6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene
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Overview
Description
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 6th position and a methoxyphenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids react with halides in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Benzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-propionic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
Uniqueness
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where specific interactions and properties are required .
Properties
CAS No. |
185414-71-5 |
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Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C16H14OS/c1-11-3-4-13-10-16(18-15(13)9-11)12-5-7-14(17-2)8-6-12/h3-10H,1-2H3 |
InChI Key |
RTAHFAMACJXYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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